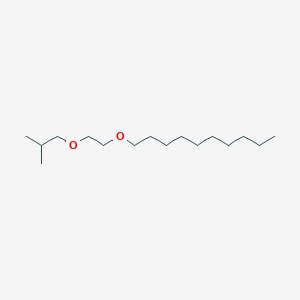
1-Decyloxy-2-isobutoxy-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a decyloxy group and an isobutoxy group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyloxy-2-isobutoxy-ethane can be synthesized through a multi-step process involving the reaction of decanol and isobutanol with ethylene oxide. The reaction typically requires the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the ether bonds. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts, such as metal oxides, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Decyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted ethers.
Scientific Research Applications
1-Decyloxy-2-isobutoxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Decyloxy-2-isobutoxy-ethane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Comparison with Similar Compounds
- 1-Decyloxy-2-methoxy-ethane
- 1-Decyloxy-2-ethoxy-ethane
- 1-Decyloxy-2-propoxy-ethane
Comparison: 1-Decyloxy-2-isobutoxy-ethane is unique due to its specific combination of decyloxy and isobutoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.
Properties
CAS No. |
101433-24-3 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1-[2-(2-methylpropoxy)ethoxy]decane |
InChI |
InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
ZUTCLEJACBHLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















